molecular formula C19H19ClN4O4 B2397941 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-23-7

4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2397941
CAS No.: 383147-23-7
M. Wt: 402.84
InChI Key: QEEBOUMSFBGTCJ-FYJGNVAPSA-N
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Description

4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a piperazine ring, a chlorobenzoyl group, and a nitrobenzenecarbaldehyde moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the aldehyde group would yield the corresponding alcohol, while substitution of the chlorobenzoyl group could yield various substituted derivatives.

Scientific Research Applications

4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime has shown potential in several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, piperazine derivatives are known to act as GABA receptor agonists, which could explain some of the compound’s potential neurological effects .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

Uniqueness

What sets 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime apart from these compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-28-21-13-14-5-6-17(18(11-14)24(26)27)22-7-9-23(10-8-22)19(25)15-3-2-4-16(20)12-15/h2-6,11-13H,7-10H2,1H3/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBOUMSFBGTCJ-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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